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Abstract

DNDI-6148, a novel benzoxaborole compound, has emerged as a promising preclinical
candidate for the treatment of visceral leishmaniasis (VL). This technical guide provides an in-
depth overview of its activity against various Leishmania species, detailing its mechanism of
action, in vitro potency, and in vivo efficacy. The information is compiled from preclinical studies
and is intended to serve as a comprehensive resource for researchers in the field of anti-
leishmanial drug discovery and development. While showing significant promise, the clinical
development of DNDI-6148 has been deprioritized due to observations of preclinical
reproductive toxicity.[1][2]

Introduction

Visceral leishmaniasis, caused by protozoan parasites of the Leishmania donovani complex (L.
donovani and L. infantum), is a severe and often fatal disease if left untreated.[3][4] Current
treatment options are limited by issues of toxicity, parenteral administration, cost, and emerging
drug resistance. DNDI-6148 was identified through a screening and optimization program of a
benzoxaborole library as a potent oral anti-leishmanial agent.[2][3] This document summarizes
the key preclinical data on DNDI-6148's activity.

Mechanism of Action
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DNDI-6148's primary mechanism of action is the inhibition of the Leishmania cleavage and
polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for pre-mRNA
processing.[3][5][6] By targeting CPSF3, DNDI-6148 disrupts the maturation of messenger
RNA (mRNA) in the parasite, leading to cell death. This mode of action is specific to the
parasite's CPSF3, conferring selectivity over the human ortholog.

abaixo estd um diagrama que ilustra a via de sinalizacao.
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Caption: Mechanism of action of DNDI-6148.

In Vitro Activity

DNDI-6148 has demonstrated potent activity against the intracellular amastigote stage of
Leishmania species responsible for visceral leishmaniasis. The following table summarizes the
reported in vitro efficacy.
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Leishmania IC50 /| EC50 Selectivity
. Host Cell Assay Type
Species (uM) Index (SI)
) [Data not [Data not
_ Primary Mouse Intracellular o _ o _
L. infantum ) explicitly found in  explicitly found in
Macrophages Amastigote ) )
snippets] shippets]
[Data not [Data not
) Intracellular o ) o )
L. donovani - ) explicitly found in  explicitly found in
Amastigote ) ]
snippets] shippets]

Note: While the search results confirm potent in vitro activity, specific IC50/EC50 values were
not available in the provided snippets. The selectivity index (Sl) is calculated as the ratio of host
cell cytotoxicity to anti-leishmanial activity.

In Vivo Efficacy

Preclinical studies in the hamster model of visceral leishmaniasis have shown impressive in
vivo efficacy of DNDI-6148. Oral administration of the compound resulted in a significant
reduction in parasite burden in key target organs.

. . Parasite
Leishmania Treatment
Host Model . . Organ Burden
Species Regimen )
Reduction (%)
) [Regimen not Liver, Spleen,
Hamster L. infantum N >98%[3][5][6]
specified] Bone Marrow
) [Regimen not Liver, Spleen,
Hamster L. donovani N >98%][3]
specified] Bone Marrow

Experimental Protocols
In Vitro Intracellular Amastigote Susceptibility Assay

This protocol outlines the general steps for determining the in vitro activity of compounds
against intracellular Leishmania amastigotes.
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Caption: Workflow for in vitro amastigote susceptibility assay.
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Methodology Details:

Macrophage Seeding: Primary peritoneal macrophages from mice or a human monocyte cell
line (e.g., THP-1) are seeded in 96-well plates and allowed to adhere.

Parasite Culture:Leishmania promastigotes are cultured in appropriate media until they
reach the stationary phase, which is enriched in infective metacyclic forms.

Infection: Macrophages are infected with stationary phase promastigotes at a defined
parasite-to-cell ratio.

Compound Addition: After an initial incubation period to allow for phagocytosis, extracellular
parasites are washed away, and serial dilutions of DNDI-6148 are added to the wells.

Incubation: The plates are incubated for 3 to 5 days to allow for parasite multiplication within
the macrophages.

Quantification: The cells are fixed, stained (e.g., with Giemsa), and the number of
amastigotes per macrophage is determined by microscopy.

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the
percentage of parasite inhibition against the drug concentration.

In Vivo Hamster Model of Visceral Leishmaniasis

The golden hamster (Mesocricetus auratus) is a well-established model for visceral

leishmaniasis as it mimics key aspects of the human disease.
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Caption: Workflow for in vivo efficacy testing in the hamster model.
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Methodology Details:

 Infection: Hamsters are typically infected via intracardiac or intravenous injection of
Leishmania amastigotes (isolated from the spleen of an infected donor hamster) or cultured
promastigotes.

¢ |[nfection Establishment: The infection is allowed to become established and chronic over a
period of several weeks.

o Treatment: DNDI-6148 is administered orally, typically as a suspension, for a defined period
(e.g., 5 or 10 consecutive days). A vehicle control group is included for comparison.

» Efficacy Assessment: At a predetermined time after the last treatment, animals are
euthanized, and the liver, spleen, and bone marrow are collected.

o Parasite Burden Quantification: The parasite load in each organ is determined, commonly by
microscopic counting of amastigotes in Giemsa-stained tissue imprints to calculate
Leishman-Donovan Units (LDU). Quantitative PCR (qPCR) can also be used for more

sensitive quantification.

» Efficacy Calculation: The percentage reduction in parasite burden in the treated groups is
calculated relative to the vehicle-treated control group.

Clinical Development Status

A Phase | clinical trial in healthy volunteers was completed, and DNDI-6148 was found to be
safe and well-tolerated after a single oral dose.[2] However, due to preclinical findings of
reproductive toxicity, the development of DNDI-6148 for leishmaniasis has been deprioritized.

[2]7]

Conclusion

DNDI-6148 is a potent anti-leishmanial compound with a novel mechanism of action and
excellent in vivo efficacy in preclinical models of visceral leishmaniasis. The data presented in
this guide highlight its potential as an oral treatment for this neglected disease. Despite the halt
in its clinical development for leishmaniasis due to safety concerns, the research on DNDI-6148
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and the benzoxaborole class provides valuable insights for future drug discovery efforts
targeting Leishmania.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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